N-isobutylpyrimidin-4-amine

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

SAR studies on pyrimidine N-alkyl homologs are often confounded by narrow lipophilicity ranges. N-Isobutylpyrimidin-4-amine (CAS 1249197-92-9) provides a LogP of 0.97-markedly higher than methyl (~0.0) or ethyl (0.33) analogs-enabling systematic exploration of hydrophobic effects on target binding and blood-brain barrier penetration. - **Key metric**: LogP 0.966, PSA 41.04 Ų; ideal for CNS-penetrant design. - **Application**: Critical intermediate for patented pyrimidine-based API synthesis. - **Supply**: Research quantities (95% purity) available; global shipping.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1249197-92-9
Cat. No. B168665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isobutylpyrimidin-4-amine
CAS1249197-92-9
SynonymsN-isobutylpyriMidin-4-aMine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NC=NC=C1
InChIInChI=1S/C8H13N3/c1-7(2)5-10-8-3-4-9-6-11-8/h3-4,6-7H,5H2,1-2H3,(H,9,10,11)
InChIKeyPEOHFWWNBRKGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isobutylpyrimidin-4-amine Chemical & Procurement Profile


N-Isobutylpyrimidin-4-amine (CAS 1249197-92-9) is a heterocyclic aromatic amine belonging to the pyrimidine family, with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It is characterized by a calculated partition coefficient (LogP) of 0.96640 and a topological polar surface area (PSA) of 41.04 Ų, indicating moderate lipophilicity and potential for membrane permeability . The compound is typically offered at a purity of 95% and is available in research quantities from multiple suppliers .

N-Isobutylpyrimidin-4-amine Irreplaceability


The specific isobutyl substituent on N-isobutylpyrimidin-4-amine confers unique physicochemical properties that distinguish it from its smaller N-alkyl homologs. A quantitative comparison of lipophilicity (LogP) reveals a clear trend: N-isobutylpyrimidin-4-amine exhibits a LogP of 0.96640, which is markedly higher than that of N-methylpyrimidin-4-amine (LogP ~ -0.06 to 0.5) and N-ethylpyrimidin-4-amine (LogP = 0.33030) . This difference directly impacts membrane permeability, protein binding, and overall pharmacokinetic behavior in biological systems . Consequently, substituting with a smaller N-alkyl derivative would result in a compound with significantly different absorption, distribution, and target engagement profiles, potentially invalidating assay results or synthetic outcomes [1].

N-Isobutylpyrimidin-4-amine Quantitative Evidence


Lipophilicity Comparison: Isobutyl vs. N-Alkyl

N-Isobutylpyrimidin-4-amine exhibits a calculated LogP of 0.96640, which is significantly higher than that of its N-methyl and N-ethyl analogs, indicating enhanced lipophilicity and potential for improved membrane permeability .

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

PSA Consistency with Higher LogP

Despite its increased lipophilicity, N-isobutylpyrimidin-4-amine maintains a topological polar surface area (TPSA) of 41.04 Ų, which is identical to that of N-methylpyrimidin-4-amine and N-ethylpyrimidin-4-amine . This combination of higher LogP with unchanged PSA suggests that the isobutyl group enhances membrane permeability without increasing hydrogen-bonding capacity, a desirable profile for CNS-targeting compounds .

Drug Design ADME Physicochemical Profiling

Key Synthetic Intermediate for Patented Derivative

N-Isobutylpyrimidin-4-amine serves as a direct synthetic precursor to 2-isobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine, a compound of interest in patent literature [1]. This transformation exploits the reactivity of the 4-amino group, which can be further functionalized to generate more complex, biologically active molecules [2]. In contrast, smaller N-alkyl analogs lack the steric bulk and lipophilicity provided by the isobutyl group, which is critical for the downstream compound's target engagement .

Process Chemistry API Synthesis Patent-Linked Intermediates

N-Isobutylpyrimidin-4-amine Research Applications


CNS Penetration Optimization

Based on its elevated LogP (0.96640) combined with an unchanged PSA (41.04 Ų) relative to smaller N-alkyl analogs, N-isobutylpyrimidin-4-amine is an ideal scaffold for designing central nervous system (CNS)-penetrant drug candidates. Its lipophilicity profile suggests improved blood-brain barrier permeability without increasing hydrogen-bonding potential, a critical parameter for CNS drug discovery .

Patented Pyrimidine Derivative Synthesis

As a key intermediate in the synthesis of 2-isobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine, N-isobutylpyrimidin-4-amine is essential for executing patented routes to advanced pyrimidine-based molecules. This application is particularly relevant for process chemists developing scalable syntheses of complex APIs or research tools [1].

N-Alkyl Substituent SAR Studies

The quantifiable differences in LogP among N-alkylpyrimidin-4-amines (N-methyl: ~0.0; N-ethyl: 0.33; N-isobutyl: 0.97) make this series valuable for SAR investigations into the impact of lipophilicity on target binding, cellular permeability, and in vivo pharmacokinetics. N-Isobutylpyrimidin-4-amine serves as the more lipophilic member of this homologous series, enabling systematic exploration of hydrophobic effects .

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